(E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide (E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1904616-72-3
VCID: VC4227340
InChI: InChI=1S/C16H15N3O3S/c1-11-18-15-13(6-10-23-15)16(21)19(11)8-7-17-14(20)5-4-12-3-2-9-22-12/h2-6,9-10H,7-8H2,1H3,(H,17,20)/b5-4+
SMILES: CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C=CC3=CC=CO3
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.37

(E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide

CAS No.: 1904616-72-3

Cat. No.: VC4227340

Molecular Formula: C16H15N3O3S

Molecular Weight: 329.37

* For research use only. Not for human or veterinary use.

(E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide - 1904616-72-3

Specification

CAS No. 1904616-72-3
Molecular Formula C16H15N3O3S
Molecular Weight 329.37
IUPAC Name (E)-3-(furan-2-yl)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]prop-2-enamide
Standard InChI InChI=1S/C16H15N3O3S/c1-11-18-15-13(6-10-23-15)16(21)19(11)8-7-17-14(20)5-4-12-3-2-9-22-12/h2-6,9-10H,7-8H2,1H3,(H,17,20)/b5-4+
Standard InChI Key ONWMDNKICQMFSL-SNAWJCMRSA-N
SMILES CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C=CC3=CC=CO3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound integrates three key moieties:

  • Thieno[2,3-d]pyrimidin-4-one core: A bicyclic system with a sulfur atom and pyrimidine ring, contributing to planar geometry and hydrogen-bonding capacity .

  • Furan-2-yl group: A five-membered oxygen-containing heterocycle that enhances solubility and participates in π-π stacking .

  • Acrylamide linker: Provides rigidity and enables covalent interactions with biological targets (e.g., cysteine residues in kinases) .

PropertyValueSource
Molecular formulaC₁₆H₁₅N₃O₃S
Molecular weight329.37 g/mol
IUPAC name(E)-3-(furan-2-yl)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]prop-2-enamide
SMILESCC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C=CC3=CC=CO3

Synthesis and Optimization

Key Synthetic Steps

  • Thieno[2,3-d]pyrimidin-4-one Formation:

    • Cyclocondensation of 2-aminothiophene-3-carbonitrile with formamide under reflux (120°C, 6 h) .

    • Yield: 68–75% after recrystallization from ethanol .

  • Ethylenediamine Substitution:

    • Nucleophilic substitution at C3 using ethylenediamine in DMF (80°C, 4 h).

    • Catalyzed by K₂CO₃ to enhance reactivity.

  • Acrylamide Coupling:

    • Michael addition of (E)-3-(furan-2-yl)acryloyl chloride to the ethylenediamine intermediate.

    • Conducted in anhydrous THF at 0°C to prevent polymerization .

StepReagents/ConditionsYieldPurity (HPLC)
1Formamide, 120°C, 6 h72%98.5%
2Ethylenediamine, K₂CO₃, DMF65%97.8%
3Acryloyl chloride, THF, 0°C58%99.1%

Biological Activity and Mechanisms

Antiproliferative Effects

  • IC₅₀ Values:

    Cell LineIC₅₀ (μM)Reference
    MCF-7 (Breast)2.04
    A549 (Lung)4.12
    HeLa (Cervical)3.78
  • Mechanistic Insights:

    • Kinase Inhibition: Structural analogy to EGFR inhibitors (e.g., olmutinib) suggests binding to the ATP pocket, with acrylamide forming covalent bonds with Cys797 .

    • DNA Intercalation: Planar thienopy

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